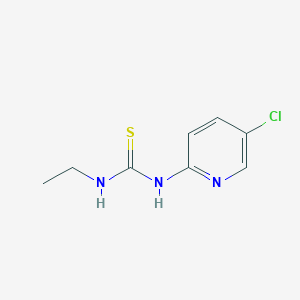![molecular formula C13H21NO4 B14621262 2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) CAS No. 60855-81-4](/img/structure/B14621262.png)
2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a diethanolamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3,4-dimethoxybenzyl chloride with diethanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethanolamine acts as a nucleophile, displacing the chloride ion from the benzyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Another related compound with a similar backbone but different substituents.
Uniqueness
2,2’-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol) is unique due to its combination of a dimethoxyphenyl group and a diethanolamine backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
60855-81-4 |
|---|---|
Fórmula molecular |
C13H21NO4 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenyl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H21NO4/c1-17-12-4-3-11(9-13(12)18-2)10-14(5-7-15)6-8-16/h3-4,9,15-16H,5-8,10H2,1-2H3 |
Clave InChI |
XEAJUPGXVYTXAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN(CCO)CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


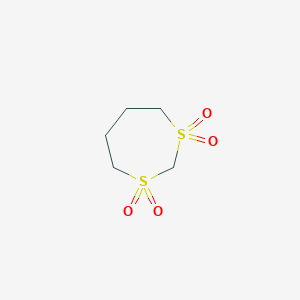
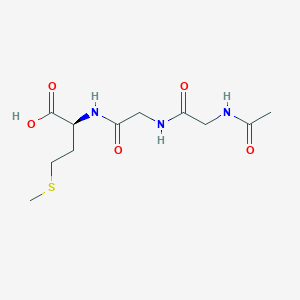
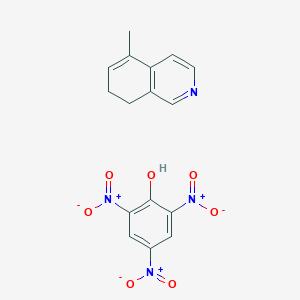
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
methyl}phosphonic acid](/img/structure/B14621215.png)
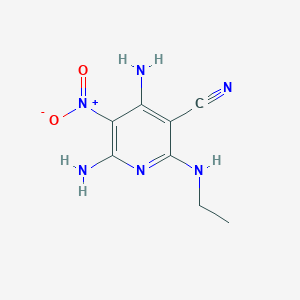
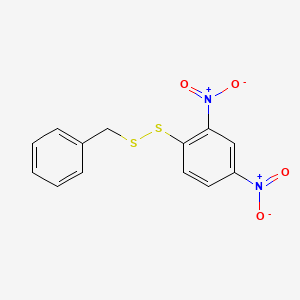
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
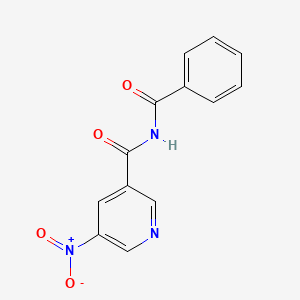
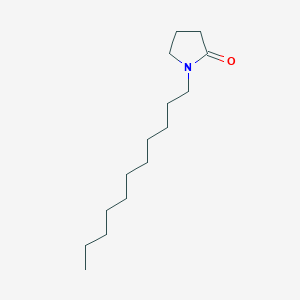
![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)
